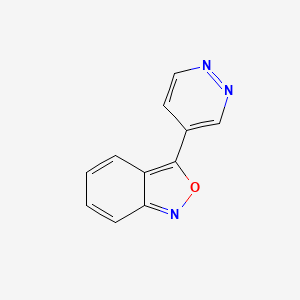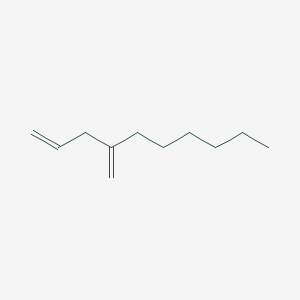![molecular formula C12H26N2O2Si2 B14265432 1,4-Bis[(trimethylsilyl)methyl]piperazine-2,5-dione CAS No. 140870-72-0](/img/structure/B14265432.png)
1,4-Bis[(trimethylsilyl)methyl]piperazine-2,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Bis[(trimethylsilyl)methyl]piperazine-2,5-dione is a chemical compound characterized by the presence of two trimethylsilyl groups attached to a piperazine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis[(trimethylsilyl)methyl]piperazine-2,5-dione typically involves the reaction of piperazine derivatives with trimethylsilyl reagents. The reaction conditions often require the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.
化学反应分析
Types of Reactions
1,4-Bis[(trimethylsilyl)methyl]piperazine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens or organometallic compounds can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .
科学研究应用
1,4-Bis[(trimethylsilyl)methyl]piperazine-2,5-dione has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of silicon carbonitride films by chemical vapor deposition (CVD).
Medicine: Investigated for its potential use in pharmaceutical formulations and as a building block for drug synthesis.
Industry: Utilized in the production of advanced materials and coatings with specific properties.
作用机制
The mechanism of action of 1,4-Bis[(trimethylsilyl)methyl]piperazine-2,5-dione involves its interaction with molecular targets and pathways. The trimethylsilyl groups provide steric protection and enhance the stability of the compound, allowing it to participate in various chemical reactions. The piperazine ring can interact with biological targets, potentially influencing cellular processes and pathways .
相似化合物的比较
Similar Compounds
1,4-Bis(trimethylsilyl)piperazine: Similar structure but lacks the dione functionality.
1,4-Bis(trimethylsilyl)-1,3-butadiyne: Contains a butadiyne linkage instead of a piperazine ring.
Uniqueness
1,4-Bis[(trimethylsilyl)methyl]piperazine-2,5-dione is unique due to the presence of both trimethylsilyl groups and the piperazine-2,5-dione structure. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in materials science and pharmaceuticals .
属性
CAS 编号 |
140870-72-0 |
|---|---|
分子式 |
C12H26N2O2Si2 |
分子量 |
286.52 g/mol |
IUPAC 名称 |
1,4-bis(trimethylsilylmethyl)piperazine-2,5-dione |
InChI |
InChI=1S/C12H26N2O2Si2/c1-17(2,3)9-13-7-12(16)14(8-11(13)15)10-18(4,5)6/h7-10H2,1-6H3 |
InChI 键 |
VMRPOVBEKSYFPE-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)CN1CC(=O)N(CC1=O)C[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![9-tert-Butyl-2,4-di(pyrrolidin-1-yl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-b]indole](/img/structure/B14265352.png)

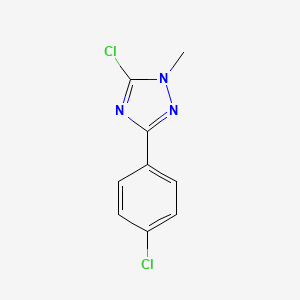
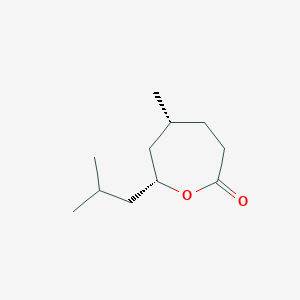
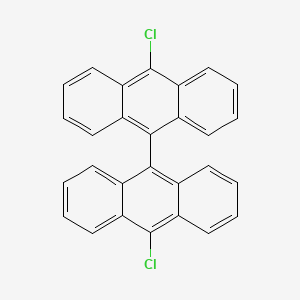
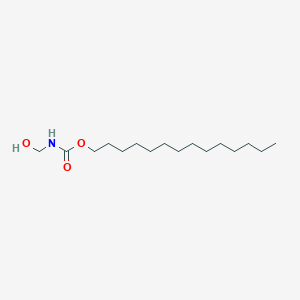
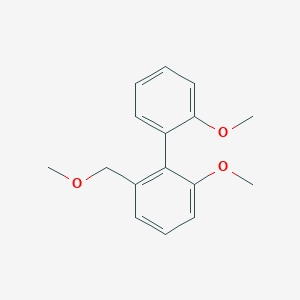
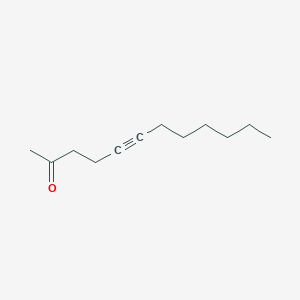
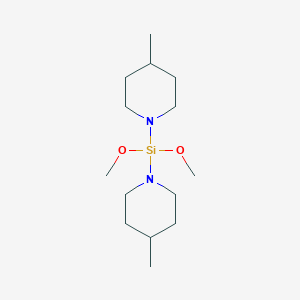
silane](/img/structure/B14265414.png)
![[Disulfanediyldi(2,1-phenylene)]bis(triphenylsilane)](/img/structure/B14265417.png)
![Ethyl 3-[(methanesulfonyl)oxy]butanoate](/img/structure/B14265434.png)
